molecular formula C27H39Br2N3O2 B560506 BW373U86 dihydrobromide CAS No. 1174661-92-7

BW373U86 dihydrobromide

Cat. No. B560506
M. Wt: 597.436
InChI Key: ABMNQBWHHIYHEV-HKTJIKFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potent, non-peptide delta-opioid receptor agonist;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Delta-Opioid Receptor Agonist with Novel Receptor-G Protein-Mediated Actions

BW373U86 has been identified as a potent and highly selective nonpeptidic agonist for delta-opioid receptors. It demonstrates novel actions in coupling with G protein-linked second messenger systems, notably in inhibiting adenylyl cyclase activity and stimulating low-Km GTPase activity. This compound shows unique binding characteristics to delta receptors and has a distinct effect on receptor binding not regulated by GTP, highlighting its novel pharmacological profile (Childers et al., 1993).

Neuroprotective Effects in a Rat Model of Asphyxial Cardiac Arrest

BW373U86 has shown neuroprotective effects following asphyxial cardiac arrest (ACA) when administered after resuscitation. It significantly reduced neuron loss and neurological function deficits, indicating its potential as a therapeutic agent for global cerebral ischemic injury. Its neuroprotective effects involve both delta-opioid receptor-dependent and independent mechanisms, with CREB being a key molecule in mediating these effects (Yang et al., 2014).

Regulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression

Research has shown that the delta-opioid receptor agonist (+)BW373U86 can regulate BDNF mRNA expression in various brain regions of rats. This suggests the potential of delta-opioid receptor agonists in treating depression, as increased BDNF and TrkB levels are crucial for the therapeutic effects of antidepressants. BW373U86 demonstrated the ability to upregulate BDNF mRNA expression acutely, different from classical antidepressants, indicating its potential as a faster-acting antidepressant (Torregrossa et al., 2004).

Cardiomyocyte Protection from Hypoxia-Reoxygenation Injury

BW373U86 has been found to protect cardiomyocytes from hypoxia-reoxygenation injury by upregulating autophagy. It inhibits the PI3K/Akt pathway and regulates the mTOR pathway, demonstrating its potential as a therapeutic agent for ischemia-reperfusion injury in the heart (Liang et al., 2020).

Antinociceptive Properties

BW373U86 has been explored for its antinociceptive properties, demonstrating efficacy in various models of nociception in mice. It showed naloxone-sensitive antinociception in both the tail-flick and tail-pinch assays, indicating its potential in pain management (Wild et al., 1993).

properties

CAS RN

1174661-92-7

Product Name

BW373U86 dihydrobromide

Molecular Formula

C27H39Br2N3O2

Molecular Weight

597.436

IUPAC Name

4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide

InChI

InChI=1S/C27H37N3O2.2BrH/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3;;/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3;2*1H/t20-,21+,26+;;/m1../s1

InChI Key

ABMNQBWHHIYHEV-HKTJIKFCSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C.Br.Br

synonyms

(±)-[1(S),2-alpha,5-beta]-4-[[2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide dihydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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